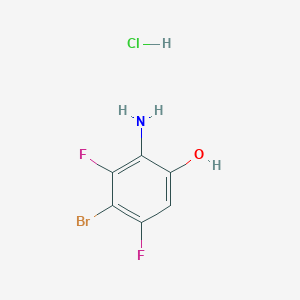

2-Amino-4-bromo-3,5-difluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-bromo-3,5-difluorophenol hydrochloride is a chemical compound with the molecular formula C6H5BrClF2NO. It is a derivative of phenol, characterized by the presence of amino, bromo, and difluoro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3,5-difluorophenol hydrochloride typically involves the following steps:

Fluorination: The addition of fluorine atoms to specific positions on the aromatic ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

The reaction conditions for these steps often involve the use of catalysts, specific temperatures, and solvents to ensure the desired substitution patterns and yields .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,5-difluorophenol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and difluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the original substituents .

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives exhibit significant biological activities:

- Antimicrobial Activity : Research indicates that compounds containing the difluorophenol moiety display potent antimicrobial properties against various pathogens. For example, derivatives have shown effectiveness against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis .

- Anticancer Potential : The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have explored its role as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression in cancer cells .

Agrochemical Applications

The introduction of fluorine into agrochemicals often enhances their efficacy and selectivity. 2-Amino-4-bromo-3,5-difluorophenol hydrochloride can be modified to develop new pesticides with improved performance characteristics. Fluorinated compounds are known for their lower toxicity and higher metabolic stability compared to their non-fluorinated counterparts .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Liquid Crystals : The compound can be utilized in the synthesis of liquid crystal materials due to its ability to influence molecular alignment and optical properties.

- Dyes and Pigments : Its derivatives are explored for use in dyes and pigments owing to their vibrant colors and stability under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several difluorophenol derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the phenolic structure enhanced antibacterial activity significantly, suggesting potential therapeutic applications in treating infections .

Case Study 2: Anticancer Activity

In another investigation, a series of fluorinated phenolic compounds were synthesized and tested for HDAC inhibition. The results demonstrated that certain derivatives exhibited selective inhibition of HDAC enzymes with IC50 values indicating potent anticancer activity under light activation conditions .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3,5-difluorophenol hydrochloride involves its interaction with specific molecular targets. The amino, bromo, and difluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2,3-difluorophenol

- 4-Bromo-3,5-difluorophenol

- 2,4-Difluoro-5-hydroxyphenylboronic acid

- 3,5-Difluoro-2-hydroxybenzaldehyde

Uniqueness

2-Amino-4-bromo-3,5-difluorophenol hydrochloride is unique due to the specific combination of amino, bromo, and difluoro substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Amino-4-bromo-3,5-difluorophenol hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H4BrF2ClN

- Molecular Weight : 237.46 g/mol

- CAS Number : 130191-91-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromine and fluorine substituents may enhance lipophilicity and alter the compound's interaction with cell membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, likely due to disruption of bacterial cell wall synthesis.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Antioxidant | Scavenging of reactive oxygen species |

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound was noted for its rapid action, suggesting potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Enzyme Interaction

Research investigating the enzyme inhibition properties of this compound revealed that it effectively inhibited the activity of branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic disorders. The IC50 values indicated a strong binding affinity, highlighting its potential as a lead compound for drug development targeting metabolic diseases.

Pharmacological Implications

The diverse biological activities associated with this compound suggest several pharmacological applications:

- Antimicrobial Therapy : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.

- Metabolic Disease Management : As an inhibitor of BCATs, it may play a role in managing conditions like diabetes or obesity by modulating amino acid metabolism.

- Antioxidant Supplementation : Its potential antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases.

Properties

IUPAC Name |

2-amino-4-bromo-3,5-difluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO.ClH/c7-4-2(8)1-3(11)6(10)5(4)9;/h1,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGMYEKERTYIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.